![molecular formula C9H9NO3S B100248 3-Ethoxybenzo[d]isothiazole 1,1-dioxide CAS No. 18712-15-7](/img/structure/B100248.png)
3-Ethoxybenzo[d]isothiazole 1,1-dioxide
Vue d'ensemble
Description
3-Ethoxybenzo[d]isothiazole 1,1-dioxide is a heterocyclic compound featuring a benzo[d]isothiazole core with a 1,1-dioxide (sulfone) group and an ethoxy (-OCH₂CH₃) substituent at the 3-position. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The sulfone group enhances stability and influences intermolecular interactions, while the ethoxy moiety modulates solubility and reactivity.
Synthesis typically involves chlorination of benzo[d]isothiazol-3-(2H)-one 1,1-dioxide (via thionyl chloride) to form 3-chlorobenzo[d]isothiazole 1,1-dioxide, followed by nucleophilic substitution with ethanol under basic conditions (e.g., triethylamine in 1,4-dioxane) . Characterization relies on NMR, MS, and X-ray crystallography . Applications span antimicrobial agents, enzyme inhibitors (e.g., 5-lipoxygenase), and cadmium chelators .
Méthodes De Préparation
Direct Alkylation of Sodium Saccharin
The most straightforward method involves alkylation of sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) with ethyl iodide. Sodium saccharin, prepared by neutralizing saccharin with sodium hydroxide, reacts with ethyl iodide in anhydrous dimethylformamide (DMF) under reflux conditions (80–90°C, 8–12 hours) . The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces the oxygen at the 3-position.
Key Parameters
-
Solvent : DMF enhances reactivity due to its high polarity and ability to stabilize ionic intermediates.
-
Stoichiometry : A 1:1.2 molar ratio of sodium saccharin to ethyl iodide maximizes yield while minimizing byproducts.
-
Purification : The crude product is isolated via vacuum filtration and recrystallized from ethanol/water (3:1 v/v), yielding 65–70% pure compound .
Limitations :
-
Competing O- vs. N-alkylation can occur, requiring precise temperature control.
-
Residual DMF removal necessitates extensive washing, increasing processing time.
This two-step approach begins with converting saccharin to 3-chlorobenzo[d]isothiazole 1,1-dioxide (pseudosaccharin chloride), followed by ethoxy group introduction .
Step 1: Chlorination
Saccharin reacts with thionyl chloride (SOCl₂) under reflux (70–80°C, 4–6 hours) in anhydrous dichloromethane. The reaction is catalyzed by a trace of DMF, which activates SOCl₂ for efficient chloride substitution.
2 \xrightarrow{\text{DMF, CH}2\text{Cl}2} \text{3-Chlorobenzo[d]isothiazole 1,1-dioxide} + \text{SO}2 + \text{HCl}
Yield : 85–90% after recrystallization from toluene .
Step 2: Ethoxy Substitution
The chloride intermediate undergoes nucleophilic substitution with ethanol in 1,4-dioxane, using triethylamine (TEA) as a base to scavenge HCl. The reaction is conducted at 60–70°C for 3–5 hours.
Optimization :
-
Base Selection : TEA outperforms weaker bases (e.g., NaHCO₃) by preventing ether formation.
-
Solvent : 1,4-Dioxane improves solubility of both reactants and intermediates.
-
Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane) .
Oxidative Functionalization of 3-Ethoxybenzo[d]isothiazole
An alternative route oxidizes 3-ethoxybenzo[d]isothiazole to the 1,1-dioxide using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid . The sulfur atom is selectively oxidized under mild conditions (25–40°C, 6–8 hours), preserving the ethoxy group.
Conditions :
-
Oxidant : 30% H₂O₂ (2.2 equiv) in glacial acetic acid.
-
Catalyst : Tungstic acid (H₂WO₄, 0.5 mol%) accelerates the reaction.
Advantages :
-
Avoids handling corrosive thionyl chloride.
-
Scalable for industrial production.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and minimal purification steps. A one-pot method combines saccharin, ethyl bromide, and potassium carbonate in dimethyl sulfoxide (DMSO) at 120°C for 24 hours. The reaction leverages DMSO’s dual role as solvent and mild oxidant, directly yielding the 1,1-dioxide .
Process Metrics :
-
Temperature : 120°C (prevents DMSO decomposition).
-
Yield : 55–60% with 95% purity after activated carbon treatment.
-
Byproduct Management : Ethyl bromide excess is recovered via distillation.
Comparative Analysis of Methods
Optimization Strategies
Solvent Effects
-
Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity in substitution reactions but complicate purification.
-
Ether Solvents : 1,4-Dioxane improves chloride substitution kinetics by stabilizing transition states .
Catalytic Enhancements
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) in biphasic systems (water/toluene) increases alkylation efficiency by 15% .
-
Microwave Assistance : Reducing reaction time by 50% in chlorination steps (70°C, 30 minutes) .
Impurity Control
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxybenzo[d]isothiazole 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoisothiazole derivatives.
Applications De Recherche Scientifique
Research indicates that 3-Ethoxybenzo[d]isothiazole 1,1-dioxide exhibits significant biological activity, making it a subject of interest in pharmacological studies. Some of its potential applications include:
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains. The presence of the isothiazole moiety contributes to this activity.
- Anticancer Activity : Preliminary studies suggest that derivatives of benzothiazole compounds can inhibit cancer cell proliferation, indicating a potential therapeutic role.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, similar to other thiazole derivatives.
Synthetic Chemistry
The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. Techniques such as ultrasound-assisted synthesis have been reported to enhance yields and reduce reaction times.
Material Science
The compound's unique structure allows for exploration in material science applications, particularly in the development of new polymers or as a precursor for functional materials.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various benzothiazole derivatives, including this compound. Results indicated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that this compound could induce apoptosis in cancer cells, highlighting its potential for further development as an anticancer agent.
Mécanisme D'action
The mechanism of action of 3-Ethoxybenzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Structural and Electronic Comparisons
Key structural analogs include:
- Planarity and Dihedral Angles : The benzo[d]isothiazole 1,1-dioxide ring is nearly planar, with dihedral angles between the isothiazole and phenyl rings ranging from 73° to 89°, depending on substituents. This planarity facilitates π-π stacking in enzyme binding .
- Torsion Angles : Substituents like iodo-alkenyloxy groups exhibit trans-configuration (torsion angles: −178°, 176°), optimizing steric and electronic interactions in catalytic systems .
Pharmacological and Functional Comparisons
- Antibacterial Activity: 3-Amino derivatives (e.g., 3-(alkyl/arylamino) analogs) show moderate-to-strong activity against Staphylococcus aureus (MIC: 4–32 μg/mL), outperforming ethoxy derivatives due to enhanced hydrogen-bond donor capacity .
- Enzyme Inhibition: 6-Nitro-3-(m-tolylamino) derivatives exhibit dual inhibition of 5-LOX (IC₅₀: 0.6 μM) and mPGES-1 (IC₅₀: 2.1 μM), attributed to nitro group electron-withdrawing effects and aryl amino π-stacking .
- Chelation Properties : Thiadiazolyl-saccharinate AL14 selectively binds Cd²⁺ over Zn²⁺ and Pb²⁺ (selectivity ratio: >10:1), leveraging the trifluoromethyl-thiadiazole moiety’s electronegativity .
Activité Biologique
3-Ethoxybenzo[d]isothiazole 1,1-dioxide (CAS Number: 18712-15-7) is a heterocyclic compound characterized by its unique structure, which includes a benzothiazole core and an ethoxy group at the 3-position. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₉N₁O₃S
- Molecular Weight : 211.238 g/mol
- LogP : 1.688 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 64.11 Ų
Synthesis Methods
Various synthetic approaches have been developed for the production of this compound. Common methods include:
- Condensation Reactions : Utilizing ethyl isothiocyanate and suitable aromatic compounds.
- Cyclization Reactions : Involving the reaction of appropriate precursors under acidic or basic conditions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:
Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Strong antibacterial | 625–1250 µg/mL |
Escherichia coli | No activity | N/A |
Candida albicans | Moderate antifungal | Varies |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific biological targets involved in bacterial cell wall synthesis and fungal cell membrane integrity.
Study on Antibacterial Activity
In a study conducted by researchers focusing on novel derivatives of isothiazoles, this compound was evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. The findings indicated that while it was effective against Staphylococcus aureus, it showed no significant activity against Escherichia coli or Klebsiella pneumoniae .
Antifungal Screening
Another study highlighted the antifungal activity of this compound against Candida albicans. The results demonstrated that derivatives of isothiazoles, including this compound, exhibited promising antifungal properties, suggesting potential therapeutic applications in treating fungal infections .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other similar compounds to provide insights into its unique pharmacological profile:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
3-Methoxybenzo[d]isothiazole 1,1-dioxide | C₈H₇N₁O₃S | Methoxy group instead of ethoxy |
Benzo[d]isothiazole 1,1-dioxide | C₇H₅N₁O₂S | Lacks substituents |
2-Methylbenzo[d]isothiazole 1,1-dioxide | C₈H₇N₁O₂S | Methyl group at the second position |
This table illustrates how structural variations influence biological activity and highlights the significance of substituents in determining the pharmacological profile of these compounds.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-Ethoxybenzo[d]isothiazole 1,1-dioxide?
- Methodological Answer : Synthesis optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, reductive-Heck and metathesis-sequestration processes have been used for analogous compounds, with yields influenced by the choice of catalysts (e.g., Grubbs-type catalysts) and stoichiometric ratios . Purification via column chromatography or crystallization is critical to isolate high-purity products. Reaction monitoring (TLC, NMR) ensures intermediate stability and pathway validation.
Q. How can spectroscopic and crystallographic methods characterize this compound?
- Methodological Answer :
- NMR : Analyze H and C spectra to confirm substituent positions and electronic environments (e.g., ethoxy group resonance at ~1.3 ppm for CH and ~4.0 ppm for CH) .
- X-ray Crystallography : Resolve the 3D structure to verify regiochemistry and stereoelectronic effects. For example, X-ray analysis of similar isothiazole dioxides confirmed planar aromatic systems and sulfur-oxygen bond angles .
- Mass Spectrometry : Use HRMS to validate molecular weight and fragmentation patterns, distinguishing between isomers or byproducts .
Q. What are the common impurities in this compound synthesis, and how are they mitigated?
- Methodological Answer : Over-oxidation of the sulfur moiety or incomplete cyclization are typical impurities. Reductive quenching (e.g., NaSO) and kinetic control (low-temperature reactions) minimize over-oxidation. Byproducts from ethoxy group hydrolysis can be reduced using anhydrous solvents (e.g., THF or dioxane) and molecular sieves .
Advanced Research Questions
Q. How can regio- and stereoselectivity challenges in synthesizing substituted derivatives be addressed?
- Methodological Answer :
- Catalytic Control : Use chiral catalysts (e.g., Pd with BINAP ligands) to induce enantioselectivity in cross-coupling reactions .
- Protecting Groups : Temporarily block reactive sites (e.g., ethoxy groups) using tert-butyldimethylsilyl (TBS) ethers to direct substitution to desired positions .
- Computational Modeling : Employ DFT calculations to predict transition-state energies and optimize reaction pathways for selectivity .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?
- Methodological Answer :
- Derivatization : Synthesize analogues with varied substituents (e.g., halogens, alkyl chains) at the 3-ethoxy or benzo positions. For example, 3-chloro derivatives showed enhanced antibacterial activity in related scaffolds .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) or pathogens using dose-response curves (IC/MIC values). Statistical validation (ANOVA, p < 0.05) ensures reproducibility .
Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN reactions, enhancing substitution rates. Protic solvents (e.g., ethanol) may deactivate nucleophiles via hydrogen bonding. For example, triethylamine in dioxane improved amination yields in pseudo-saccharyl chloride derivatives .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables. For example, discrepancies in antibacterial efficacy may arise from differences in bacterial strain susceptibility .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply multivariate regression to identify confounding factors like solvent choice or assay duration .
Q. Methodological Tables
Table 1. Comparison of Synthetic Routes for this compound Analogues
Method | Yield (%) | Selectivity | Key Limitations | Reference |
---|---|---|---|---|
Reductive-Heck | 65–78 | Moderate | Requires Pd catalysts | |
Metathesis-Sequestration | 72–85 | High | Sensitive to moisture | |
One-Pot Click/Aza-Michael | 58–70 | Low | Byproduct formation |
Table 2. Biological Activity of Selected Derivatives
Derivative | Target | IC (μM) | MIC (μg/mL) | Reference |
---|---|---|---|---|
3-Chloro Analog | S. aureus | N/A | 12.5 | |
N-Aminoethyl Derivative | Kinase X | 0.45 | N/A |
Propriétés
IUPAC Name |
3-ethoxy-1,2-benzothiazole 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-2-13-9-7-5-3-4-6-8(7)14(11,12)10-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDNTGGXSZLIEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NS(=O)(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355531 | |
Record name | 3-Ethoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18712-15-7 | |
Record name | 3-Ethoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.